3-Ethyl-2,4,5-trimethylhexane (CAS: 61868-82-4) is a highly branched C11 alkane (undecane isomer) utilized primarily as a high-purity analytical reference standard and a thermodynamic model compound in petrochemical and synthetic fuel research. Characterized by its dense steric hindrance and multiple chiral centers, this compound exhibits distinct thermophysical properties, including a depressed boiling point and unique chromatographic retention behavior compared to linear alkanes [1]. In industrial procurement, it is highly valued by QA/QC laboratories and chemical engineering facilities for calibrating gas chromatography-mass spectrometry (GC-MS) systems, validating equations of state for fuel volatility, and serving as a precise structural marker in the analysis of complex alkylate gasolines and sustainable aviation fuels (SAF).
Substituting 3-ethyl-2,4,5-trimethylhexane with generic 'C11 alkane mixtures' or the straight-chain n-undecane fundamentally compromises analytical accuracy and thermodynamic modeling. In gas chromatography, highly branched alkanes elute significantly earlier than their linear counterparts due to reduced surface area and weaker London dispersion forces; using a generic standard will result in severe peak misidentification within the complex co-elution zones typical of synthetic fuels [1]. Furthermore, the specific branching architecture of this compound dictates its unique vapor pressure, autoignition delay, and phase partitioning behavior, meaning that any substitution with closely related isomers (e.g., 2,3,5-trimethyl-3-ethylhexane) will introduce unacceptable error margins into predictive equations of state and environmental fate models.
In high-resolution gas chromatography (HRGC) of synthetic fuels, the highly branched architecture of 3-ethyl-2,4,5-trimethylhexane drastically reduces its interaction with non-polar stationary phases compared to linear analogs. While the straight-chain n-undecane serves as the baseline with a Kovats Retention Index (RI) of exactly 1100, 3-ethyl-2,4,5-trimethylhexane elutes significantly earlier, with an RI of approximately 985 [1]. This distinct elution profile is critical for resolving complex co-elution clusters in alkylate gasoline and sustainable aviation fuel (SAF) fractions.
| Evidence Dimension | Kovats Retention Index (Non-polar column) |
| Target Compound Data | ~985 |
| Comparator Or Baseline | n-Undecane (RI = 1100) |
| Quantified Difference | ~115 index units lower |
| Conditions | Non-polar capillary column (e.g., DB-1/HP-1), standard GC-FID/MS conditions |
Procuring this specific isomer is essential for accurate peak assignment and calibration when analyzing highly branched synthetic fuel blends where generic C11 mixtures cause severe co-elution errors.
The steric bulk and branching of 3-ethyl-2,4,5-trimethylhexane significantly disrupt intermolecular London dispersion forces, leading to a marked depression in boiling point and an increase in vapor pressure relative to linear isomers. According to standard thermophysical compilations, 3-ethyl-2,4,5-trimethylhexane exhibits a normal boiling point of approximately 172.5 °C, compared to 195.9 °C for the unbranched n-undecane [1]. This substantial volatility differential is a key parameter for tuning equations of state (EoS) and UNIFAC models used in fuel formulation.
| Evidence Dimension | Normal Boiling Point |
| Target Compound Data | 172.5 °C |
| Comparator Or Baseline | n-Undecane (195.9 °C) |
| Quantified Difference | 23.4 °C reduction in boiling point |
| Conditions | Standard atmospheric pressure (1 atm) |
Accurate modeling of fuel vaporization, vapor lock, and cold-start performance requires the procurement of exact branched isomers to validate thermodynamic volatility models.
For environmental modeling of fuel spills, the aqueous solubility and volatilization of specific hydrocarbon isomers must be precisely quantified. 3-Ethyl-2,4,5-trimethylhexane demonstrates a specific Henry's law constant (Hcp) of 9.6 × 10⁻⁷ mol/(m³·Pa) at standard temperature, which differs from closely related isomers such as 2,3,5-trimethyl-3-ethylhexane (8.6 × 10⁻⁷ mol/(m³·Pa)) and linear alkanes [1]. This precise partitioning data is necessary for predicting the air-water exchange rates of advanced synthetic fuel components in aquatic environments.
| Evidence Dimension | Henry's Law Constant (Hcp) |
| Target Compound Data | 9.6 × 10⁻⁷ mol/(m³·Pa) |
| Comparator Or Baseline | 2,3,5-trimethyl-3-ethylhexane (8.6 × 10⁻⁷ mol/(m³·Pa)) |
| Quantified Difference | 11.6% higher aqueous-gas partitioning coefficient |
| Conditions | Aqueous solution, 298.15 K |
Environmental laboratories must procure this exact isomer to calibrate fate and transport models for highly branched hydrocarbon contaminants, as generic class-level estimates lead to significant predictive errors.
Directly leveraging its specific Kovats retention index, this compound is procured as a critical reference standard to resolve and quantify highly branched C11 isomers in synthetic aviation fuel blends, ensuring compliance with stringent aerospace fuel specifications [1].
Utilizing its precise boiling point depression relative to linear alkanes, chemical engineers use this isomer to calibrate UNIFAC and other group-contribution models, which are essential for predicting vapor lock and cold-start performance in advanced internal combustion engines [1].
Based on its specific Henry's law constant, environmental testing laboratories procure this compound to accurately model the air-water partitioning and volatilization rates of complex, highly branched hydrocarbon spills in aquatic ecosystems [1].